molecular formula C25H19FN4O4 B6580802 7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1207016-59-8

7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6580802
CAS No.: 1207016-59-8
M. Wt: 458.4 g/mol
InChI Key: CWWWJEUIIOIPNC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a 1,2,4-oxadiazole ring fused to a tetrahydroquinazoline-2,4-dione core. Key structural attributes include:

  • A 4-fluorophenylmethyl group at position 3 of the quinazoline-dione scaffold, which may enhance binding affinity via halogen interactions with biological targets.

Properties

IUPAC Name

7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN4O4/c1-2-33-19-5-3-4-16(12-19)22-28-23(34-29-22)17-8-11-20-21(13-17)27-25(32)30(24(20)31)14-15-6-9-18(26)10-7-15/h3-13H,2,14H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWWJEUIIOIPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule with significant potential in medicinal chemistry. Its structure integrates a quinazoline core and an oxadiazole moiety, both known for their diverse biological activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O3C_{23}H_{22}N_4O_3 with a molecular weight of approximately 460.48 g/mol. The presence of functional groups such as ethoxyphenyl and fluorobenzyl enhances its pharmacological properties.

PropertyValue
Molecular FormulaC23H22N4O3C_{23}H_{22}N_4O_3
Molecular Weight460.48 g/mol
Core StructureQuinazoline
Functional GroupsOxadiazole, Ethoxyphenyl, Fluorobenzyl

Research on the specific mechanism of action for this compound is limited. However, compounds with similar structures have been reported to interact with various biological targets such as enzymes and receptors. The oxadiazole and quinazoline moieties are believed to play crucial roles in modulating biological pathways.

Antitumor Activity

Quinazoline derivatives are well-documented for their antitumor properties. Preliminary studies suggest that the compound may exhibit similar effects:

  • In vitro studies have indicated that quinazoline derivatives can inhibit cancer cell proliferation.
  • Mechanistic studies might reveal pathways involved in apoptosis or cell cycle arrest.

Antimicrobial Effects

Oxadiazole derivatives are known for their antimicrobial activities. The incorporation of the oxadiazole ring in this compound may enhance its potential as an antimicrobial agent:

  • Studies on related compounds have shown efficacy against various bacterial strains.
  • Further research is needed to evaluate the spectrum of antimicrobial activity.

Antiviral Properties

Some quinazoline derivatives have demonstrated antiviral activity:

  • Similar compounds have been effective against viral infections by inhibiting viral replication.
  • Investigating the antiviral potential of this compound could lead to new therapeutic options.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its combination of functionalities:

Compound NameStructure HighlightsBiological Activity
3-(4-methylthio)quinazoline-2,4-dioneContains methylthio groupAntitumor activity
7-(4-fluorophenyl)quinazolineFluorine substitutionAntiviral properties
1,2,4-Oxadiazole derivativesVarious substituentsAntimicrobial effects

Case Studies and Research Findings

While specific case studies on this compound are scarce due to its recent synthesis and characterization, related compounds provide insights into its potential:

  • Antitumor Studies : Research on quinazoline derivatives has shown promising results in inhibiting tumor growth through various mechanisms including apoptosis induction.
  • Antimicrobial Research : Studies indicate that oxadiazole-containing compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Synthetic Pathways : The synthesis typically involves multi-step organic reactions which enhance yields and simplify purification processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to triazole and oxadiazole derivatives from the evidence, focusing on substituent-driven physicochemical and biological properties:

Compound Name / ID Core Structure Key Substituents Reported Activities References
Target Compound 1,2,4-Oxadiazole + Tetrahydroquinazoline-dione 3-Ethoxyphenyl, 4-Fluorophenylmethyl Inferred: Potential antimicrobial, antitumor (based on structural analogs)
4-(3-Methoxyphenyl)-3-[2-(4-Methoxyphenyl)ethyl]-1H-1,2,4-Triazol-5(4H)-one 1,2,4-Triazole 3-Methoxyphenyl, 4-Methoxyphenylethyl Antimicrobial, Analgesic, Antitumor
4-Amino-3-(4-Hydroxyphenyl)-1H-1,2,4-Triazol-5(4H)-one 1,2,4-Triazole 4-Hydroxyphenyl, Amino Metal coordination, Unexpected synthetic byproduct

Key Observations:

  • Substituent Lipophilicity: The 3-ethoxyphenyl group in the target compound is more lipophilic than the 3-methoxyphenyl group in the triazole analog , which may improve membrane permeability but reduce aqueous solubility.
  • Halogen vs. Hydroxyl Effects: The 4-fluorophenylmethyl group offers metabolic stability compared to the 4-hydroxyphenyl group in , which may participate in hydrogen bonding but is prone to glucuronidation.

Physicochemical Properties

  • Solubility: The 4-fluorophenylmethyl group in the target compound likely reduces solubility compared to the hydroxylated triazole in .
  • Metabolic Stability: Fluorine substituents typically resist oxidative metabolism, contrasting with methoxy or hydroxyl groups in analogs .

Research Findings and Limitations

  • Synthetic Challenges: Unlike triazole derivatives synthesized via hydrazide intermediates , the target compound’s oxadiazole-tetrahydroquinazoline fusion may require multi-step cyclization, increasing synthetic complexity.
  • Unresolved Contradictions: While methoxy/ethoxy groups generally enhance bioactivity in triazoles , their role in oxadiazole-based systems remains unclear.
  • Data Gaps: No crystallographic data (e.g., via SHELX ) or in vitro/in vivo studies for the target compound are reported in the evidence, limiting direct comparisons.

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